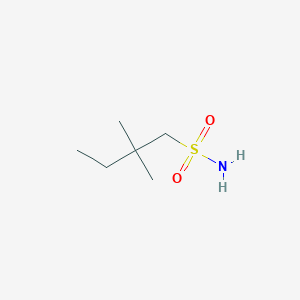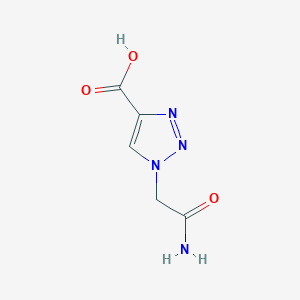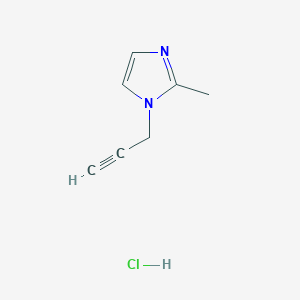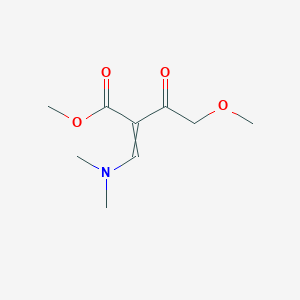
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one” is a chemical compound with the molecular formula C17H17ClN2O and a formula weight of 300.78268 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.78268 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Spectroscopic Identification and Derivatization
A study by Nycz et al. (2016) focused on identifying novel hydrochloride salts of cathinones, including derivatives of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one. The research utilized GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods for property examination. This highlights the compound's relevance in forensic science, particularly in the identification of novel substances through spectroscopic techniques (Nycz et al., 2016).
Crystal Structure Analysis
Research by Sivakumar et al. (1995) and Ray et al. (1997) explored the crystal structure of similar chlorophenyl-pyrrolidinone compounds. These studies revealed insights into the molecular conformation, planarity, and the possibility of rotational movements within the molecule. Such analyses are crucial for understanding the compound's physical and chemical properties in material science and pharmaceutical development (Sivakumar et al., 1995), (Ray et al., 1997).
Chemical Synthesis and Transformation
Barakat et al. (2020) described a one-pot synthesis protocol involving 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one derivatives. This study highlights the compound's significance in synthetic chemistry, particularly in creating enaminones and studying their molecular interactions (Barakat et al., 2020).
Enamine Chemistry
Tsuge and Inaba (1973, 2006) conducted studies on the reaction of enamino ketones, including pyrrolidinyl-penten-2-ones, with aryl isocyanates. These studies are significant in organic chemistry, particularly in understanding the behavior of enamines in various reactions (Tsuge & Inaba, 1973), (Tsuge & Inaba, 2006).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBHEWEEYOHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)






